Fukinone

Description

Structure

3D Structure

Properties

CAS No. |

19593-06-7 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1 |

InChI Key |

HMLGXKHWABZSIS-YWPYICTPSA-N |

SMILES |

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1(CC(=C(C)C)C(=O)C2)C |

Canonical SMILES |

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C |

Other CAS No. |

19593-06-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Fukinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinone is a naturally occurring sesquiterpenoid belonging to the eremophilane (B1244597) class of compounds.[1] Isolated from various plant species, notably from the genus Petasites (butterbur) and Ligularia, it has drawn interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic characterization, physical properties, and relevant experimental protocols. Furthermore, it explores the compound's known biological context, particularly its potential role in the modulation of inflammatory pathways.

Chemical Structure and Properties

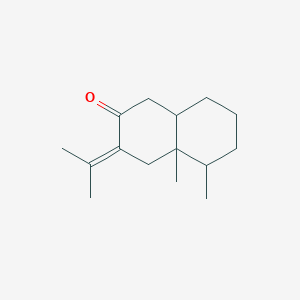

This compound is a bicyclic sesquiterpenoid with a characteristic eremophilane skeleton. Its chemical structure is defined by a decalin ring system with specific stereochemistry, a propan-2-ylidene group, and a ketone functional group.

IUPAC Name: (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one[2]

Chemical Formula: C₁₅H₂₄O[3][4]

Molecular Weight: 220.35 g/mol [3]

CAS Number: 19593-06-7[4]

Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [3][4] |

| Molecular Weight | 220.35 g/mol | [3] |

| Boiling Point | 97 °C at 0.8 mmHg | [3] |

| Optical Rotation | [α]₂₄ᴰ +67.5° (c=1 in MeOH) | [3] |

| Water Solubility (Predicted) | 0.041 g/L | [3] |

| logP (Predicted) | 4.0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Rotatable Bond Count | 0 | [4] |

Spectroscopic Characterization

The structural elucidation of this compound is based on a combination of spectroscopic techniques. While a complete set of primary spectral data in a single source is scarce, data from related compounds and databases allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton and the relative stereochemistry of this compound. The following table (Table 2) presents the assigned ¹³C NMR data for the closely related compound, dehydrothis compound (B26730), which serves as a strong reference for the expected chemical shifts in this compound.

Table 2: ¹³C NMR (75 MHz, CDCl₃) and ¹H NMR (300 MHz, CDCl₃) Data for Dehydrothis compound

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 1 | 36.5 | 2.38 | m |

| 2 | 34.2 | 2.55 | m |

| 3 | 28.1 | 1.80 | m |

| 4 | 38.9 | 1.85 | m |

| 5 | 41.2 | 2.10 | m |

| 6 | 18.8 | 1.65 | m |

| 7 | 125.4 | 5.85 | s |

| 8 | 199.8 | - | - |

| 9 | 137.9 | - | - |

| 10 | 159.2 | - | - |

| 11 | 127.3 | - | - |

| 12 | 22.1 | 1.85 | s |

| 13 | 22.3 | 2.25 | s |

| 14 | 21.4 | 1.05 | d (J=7.0 Hz) |

| 15 | 16.2 | 0.95 | s |

Data adapted from a study on dehydrothis compound and serves as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl group and various C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1640 | Medium | C=C stretch |

| ~1460 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

Values are typical for this class of compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would be characteristic of the eremophilane skeleton, with initial losses of methyl (CH₃) and isopropyl (C₃H₇) groups being prominent.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 220 | [M]⁺ |

| 205 | [M - CH₃]⁺ |

| 177 | [M - C₃H₇]⁺ |

| 163 | Further fragmentation |

| 149 | Further fragmentation |

Experimental Protocols

Isolation of this compound from Petasites japonicus

The following is a general protocol for the isolation of sesquiterpenoids from Petasites japonicus, which can be adapted for the specific purification of this compound.

-

Extraction: Dried and powdered rhizomes of Petasites japonicus are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The extraction is typically repeated multiple times to ensure exhaustive recovery of the secondary metabolites.

-

Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common solvent system is hexane (B92381) and aqueous methanol. The less polar compounds, including this compound, will preferentially partition into the hexane layer.

-

Chromatographic Purification: The hexane fraction is concentrated and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The following are general procedures for the spectroscopic analysis of a purified compound like this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons. The sample is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are obtained on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the mass spectrum.

Biological Activity and Signaling Pathways

Sesquiterpenoids, the class of compounds to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory properties.[5] Extracts of Petasites japonicus, a primary source of this compound, have been shown to inhibit the production of pro-inflammatory mediators.[1] This anti-inflammatory effect is often linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the expression of pro-inflammatory cytokines, chemokines, and enzymes.

While direct evidence for this compound's mechanism of action is still emerging, it is hypothesized that it may exert its anti-inflammatory effects by interfering with the activation of the NF-κB pathway.

Proposed Experimental Workflow for Investigating this compound's Effect on the NF-κB Pathway

The following diagram illustrates a typical workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

Caption: A generalized workflow for studying the effect of this compound on NF-κB signaling.

Conclusion

This compound is a well-defined sesquiterpenoid with a characteristic eremophilane structure. Its chemical properties have been established through various spectroscopic methods, although a comprehensive dataset from a single source remains to be published. The presence of this compound in medicinal plants known for their anti-inflammatory properties suggests its potential as a bioactive compound. Further research is warranted to fully elucidate its physical properties, refine its isolation protocols, and confirm its specific mechanism of action, particularly its interaction with the NF-κB signaling pathway, which could open avenues for its development as a therapeutic agent.

References

- 1. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H24O | CID 5317414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB014543) - FooDB [foodb.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. Single and Repeated Oral Dose Toxicity and Genotoxicity of the Leaves of Butterbur - PMC [pmc.ncbi.nlm.nih.gov]

Fukinone: A Technical Guide to its Classification as a Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone is a naturally occurring sesquiterpenoid, a diverse class of C15 isoprenoid compounds.[1] It is prominently found in plants of the Petasites genus, including the well-known butterbur (Petasites japonicus).[2] This technical guide provides a comprehensive overview of this compound, focusing on its classification, physicochemical properties, biosynthetic origins, and the experimental methodologies crucial for its study. The information presented is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Classification and Chemical Identity

This compound is categorized as an eremophilane-type sesquiterpenoid .[3] The eremophilane (B1244597) skeleton is a bicyclic structure derived from the less common rearrangement of the farnesyl pyrophosphate precursor, distinguishing it from other sesquiterpenoid classes.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below, providing essential information for its identification and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄O | [4][5] |

| Molecular Weight | 220.35 g/mol | [4][5] |

| IUPAC Name | (4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one | [4] |

| CAS Number | 19593-06-7 | [4] |

| Kovats Retention Index | 1756 (non-polar column), 2254 (polar column) | [5] |

Biosynthesis

The biosynthesis of this compound follows the general pathway for sesquiterpenoids, originating from farnesyl pyrophosphate (FPP). The formation of the characteristic eremophilane skeleton involves a series of enzymatic cyclizations and rearrangements, including a key 1,2-methyl shift. A plausible biosynthetic pathway is depicted below.

Caption: Plausible biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, designed to be a practical guide for laboratory work.

Isolation and Purification from Petasites japonicus

The following protocol outlines a general procedure for the extraction and purification of this compound.

1. Extraction:

-

Air-dried and powdered rhizomes of Petasites japonicus (1 kg) are macerated with 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

-

The extract is filtered, and the solvent is removed under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

-

The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L) and ethyl acetate (B1210297) (3 x 1 L).

-

The ethyl acetate fraction, which typically contains this compound, is concentrated in vacuo.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100).

-

Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient) to yield pure this compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are acquired to identify the proton and carbon environments.

-

2D NMR experiments, including COSY, HSQC, and HMBC, are essential to establish the connectivity and complete the structural assignment.

¹H and ¹³C NMR Spectral Data Template for this compound (Note: This table serves as a template for recording experimental data as specific tabulated values were not found in the reviewed literature.)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| ... | ||

| 15 |

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition.

Biological Activity Assessment

1. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophages are maintained in DMEM supplemented with 10% fetal bovine serum.

-

Procedure: Cells are plated in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Absorbance is measured at 540 nm.

-

Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is calculated.

2. Cytotoxicity: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 48 hours.

-

Measurement: MTT reagent is added to each well, and after a 4-hour incubation, the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

-

Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is determined.

Quantitative Data Summary

Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Comparative Anti-inflammatory Activity

| Compound | Bioactivity | Cell Line | IC₅₀ (µM) | Reference |

| Petasitolone | Nitric Oxide Inhibition | RAW 264.7 | 9.61 ± 1.36 | [6] |

| This compound | Nitric Oxide Inhibition | RAW 264.7 | Data not available | [6] |

Table 2: Cytotoxicity Data (This table serves as a template for future experimental findings.)

| Cell Line | IC₅₀ (µM) |

Visualizations

Experimental Workflow for Natural Product Identification

The diagram below illustrates a standard workflow for the isolation and identification of a natural product like this compound.

Caption: A typical experimental workflow for this compound discovery.

Logical Relationship: Structure-Activity Relationship (SAR)

The development of novel therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity. The following diagram outlines the logical steps in an SAR study.

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com.sg [shimadzu.com.sg]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Fukinone: A Comprehensive Technical Guide to its Natural Sources in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a naturally occurring sesquiterpenoid of the eremophilane (B1244597) type, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the known botanical sources of this compound, methodologies for its extraction and analysis, its biosynthetic origins, and potential cellular signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several genera within the Asteraceae family. The primary plant sources are the genera Petasites, Ligularia, and Arctium. While the presence of this compound in these plants is well-documented, specific quantitative data on its concentration in different plant parts is not extensively available in the current literature. The following tables summarize the known botanical sources of this compound.

Table 1: this compound Distribution in the Genus Petasites

| Species | Plant Part | This compound Concentration |

| Petasites japonicus (Japanese Butterbur) | Rhizomes, Leaves, Flower Buds | Presence confirmed, quantitative data not readily available.[1][2][3][4] |

| Petasites hybridus (Butterbur) | Rhizomes | Presence confirmed, quantitative data not readily available.[5][6][7] |

Table 2: this compound Distribution in the Genus Ligularia

| Species | Plant Part | This compound Concentration |

| Ligularia kanaitzensis | Roots | Presence confirmed, quantitative data not readily available.[8] |

| Ligularia vellerea | Not specified | Presence confirmed, quantitative data not readily available.[8] |

| Ligularia dentata | Roots | Presence of other sesquiterpenoids confirmed, this compound presence likely.[9][10] |

Table 3: this compound Distribution in the Genus Arctium

| Species | Plant Part | This compound Concentration |

| Arctium lappa (Burdock) | Root | Presence confirmed, quantitative data not readily available.[11][12][13][14][15] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require a systematic approach. The following protocols are generalized from methodologies used for other sesquiterpenoids and can be adapted for this compound.

Extraction of this compound from Plant Material

Objective: To extract this compound and other sesquiterpenoids from dried plant material.

Materials:

-

Dried and powdered plant material (rhizomes, leaves, or roots)

-

Soxhlet apparatus

-

Rotary evaporator

-

Solvents: n-hexane, ethanol, or methanol

-

Filter paper

Procedure:

-

Weigh the dried and powdered plant material.

-

Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent (e.g., n-hexane or ethanol) to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.

-

Allow the extraction to proceed for several hours (typically 6-8 hours). The solvent containing the extracted compounds will periodically siphon back into the distillation flask.

-

After extraction, cool the apparatus and carefully dismantle it.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Workflow for this compound Extraction:

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvents: n-hexane, ethyl acetate

-

Thin Layer Chromatography (TLC) plates

-

Developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation of compounds in the collected fractions using TLC. Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1), and visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantification of this compound

Objective: To quantify the amount of this compound in the purified fractions or crude extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Purified this compound sample or crude extract

-

GC-MS instrument

-

Helium (carrier gas)

-

Capillary column (e.g., DB-5ms)

-

Standard solution of this compound (if available)

Procedure:

-

Prepare a calibration curve using standard solutions of this compound at different concentrations.

-

Dissolve a known amount of the sample in a suitable solvent (e.g., n-hexane).

-

Inject a small volume of the sample solution into the GC-MS.

-

Set the GC oven temperature program to achieve good separation of the compounds. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The mass spectrometer will detect and fragment the molecules as they elute from the GC column, providing a mass spectrum for each compound.

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Workflow for this compound Analysis:

Biosynthesis of this compound

This compound, as an eremophilane-type sesquiterpenoid, is synthesized in plants through the terpenoid biosynthesis pathway. The biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

The key steps in the biosynthesis of the eremophilane skeleton are:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization: FPP is cyclized by a specific sesquiterpene synthase to form the characteristic bicyclic eremophilane skeleton.

-

Post-cyclization Modifications: The eremophilane skeleton is then further modified by enzymes such as cytochrome P450 monooxygenases (CYP450s) to introduce functional groups, leading to the formation of this compound.

General Biosynthetic Pathway of Eremophilane-type Sesquiterpenoids:

Potential Signaling Pathways

While the specific molecular targets of this compound are not fully elucidated, extracts from this compound-containing plants have demonstrated anti-inflammatory properties. These effects are often associated with the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound contributes to these observed biological activities.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may potentially inhibit this pathway, leading to a reduction in inflammation.

Potential Inhibition of the NF-κB Signaling Pathway by this compound:

MAPK Signaling Pathway

The MAPK signaling cascade is another key pathway involved in cellular responses to a variety of external stimuli, including stress and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The three main MAPK pathways are the ERK, JNK, and p38 pathways. This compound may exert its effects by modulating one or more of these MAPK pathways.

Potential Modulation of the MAPK Signaling Pathway by this compound:

Conclusion

This compound is a promising natural sesquiterpenoid found in several species of the Asteraceae family. This guide has provided a comprehensive overview of its natural sources, methods for its study, its biosynthetic origins, and potential mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to confirm its specific molecular targets and therapeutic potential. The information presented herein aims to facilitate and inspire future investigations into this intriguing natural product.

References

- 1. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Japanese Butterbur (Petasites japonicus) - Long Island Invasive Species Management Area (LIISMA) [liisma.org]

- 3. Petasites japonicus(Japanese Butterbur) | Treasures of Mt. Takao | TAKAO 599 MUSEUM [takao599museum.jp]

- 4. grokipedia.com [grokipedia.com]

- 5. Simultaneous investigation of sesquiterpenes, pyrrolizidine alkaloids and N-oxides in Butterbur (Petasites hybridus) with an offline 2D-combination of HPLC-UV and LC-MMI-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C15H24O | CID 5317414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. Harnessing the power of Arctium lappa root: a review of its pharmacological properties and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Fukinone discovery and history in natural products research.

An In-depth Technical Guide to Fukinone: Discovery, History, and Research

Introduction

This compound is a naturally occurring sesquiterpene ketone belonging to the eremophilane (B1244597) subgroup. It is a significant constituent of several plant species, most notably the flower stalks of butterbur (Petasites japonicus Maxim.), a plant that has been used in traditional medicine.[1][2] The discovery and subsequent study of this compound have paved the way for a deeper understanding of eremophilane sesquiterpenoids, a large class of natural products with diverse and interesting biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, biosynthesis, and pharmacological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Structure Elucidation

This compound was first isolated from the essential oil of Petasites japonicus Maxim.[1] Its structure and absolute configuration were established through a combination of spectroscopic methods and chemical correlation. A key step in its structural elucidation was the interconversion from isopetasol (B1655961) to dihydrofukinones, which confirmed the stereochemistry of the molecule.[1] The structural work laid the foundation for identifying numerous other related sesquiterpenes from the same plant, such as fukinolide, dihydrofukinolide, and fukinanolide, whose structures were correlated with the known this compound.[2]

Physicochemical and Spectroscopic Data

The structural characterization of this compound is underpinned by its unique physicochemical properties and spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [3][4] |

| Molecular Weight | 220.3505 g/mol | [3][4] |

| IUPAC Name | (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one | [5] |

| CAS Number | 19593-06-7 | [5] |

| Appearance | Yellow oil | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Signals / Features | Reference |

| ¹H NMR (in CDCl₃) | Signals for two methyl groups on a double bond. | [6] |

| ¹³C NMR (in CDCl₃) | Data consistent with the bicyclic eremophilane skeleton. | [6] |

| FT-IR | Characteristic strong absorption for a carbonyl (C=O) group. | [6][7] |

| Mass Spectrometry (EI-MS) | Molecular ion peak consistent with the chemical formula. | [6][8] |

| Kovats Retention Index | Standard polar: 2254; Semi-standard non-polar: 1756 | [5] |

Chemical Synthesis

The unique bicyclic structure of this compound has made it an attractive target for total synthesis. Several synthetic routes have been developed since its discovery.

Marshall & Cohen Synthesis (1970)

One of the early total syntheses of (±)-fukinone was reported by J. A. Marshall and G. M. Cohen. This synthesis provided a stereoselective route to the racemic form of the natural product.[9][10]

Diels-Alder/Aldol (B89426) Approach

A more recent and efficient approach features a highly diastereoselective Diels-Alder reaction followed by an aldol sequence. This strategy allows for the stereocontrolled synthesis of the eremophilane skeleton, leading to (±)-petasitolone and (±)-fukinone in a concise manner.[8]

Caption: A generalized workflow for the total synthesis of (±)-fukinone via a Diels-Alder/aldol strategy.

Biosynthesis

In nature, this compound serves as a key intermediate in the biosynthesis of other eremophilane sesquiterpenoids. It is derived from the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. Plausible biosynthetic pathways show this compound being modified through various enzymatic reactions, such as oxidations and rearrangements, to produce a diverse array of related compounds, including subspicatins A and C found in Ligularia species.[11]

Caption: Plausible biosynthetic pathway from FPP to this compound and its derivatives like subspicatins.

Pharmacological Activities

This compound, and the extracts of plants containing it, have been investigated for a range of biological activities. The primary activities are centered around anti-inflammatory and anti-allergic effects.

Anti-Allergic and Anti-Inflammatory Effects

Extracts of P. japonicus containing this compound have been shown to inhibit the degranulation of mast cells, a key event in allergic reactions.[12][13] Studies have demonstrated that certain compounds from the plant can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-4, and inhibit the transcription factor NF-κB.[13] This suggests a potential mechanism for the traditional use of butterbur in treating inflammatory conditions like asthma and allergic rhinitis.[13][14]

Caption: this compound's inhibitory effect on the IgE-mediated mast cell degranulation pathway.

Experimental Protocols

Isolation of this compound from Petasites japonicus

The following is a generalized protocol based on methods described in the literature.[6][15]

-

Extraction : Dried and powdered leaves or flower stalks of P. japonicus (100g) are extracted with methanol (B129727) or a hexane-ethyl acetate (B1210297) mixture at room temperature for 3 days.

-

Concentration : The solvent is evaporated under reduced pressure to yield a crude residue.

-

Chromatography :

-

The crude extract is subjected to silica (B1680970) gel column chromatography (e.g., Merck 230-400 mesh).

-

The column is eluted with a gradient of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., 97:3, 95:5, 90:10).

-

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing a single spot corresponding to this compound are combined.

-

Final Purification : The combined fractions are concentrated to yield this compound as a yellow oil. Purity is confirmed by gas chromatography (GC) and spectroscopic methods.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 300-600 MHz) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.[6][16]

-

Fourier-Transform Infrared (FT-IR) : The IR spectrum is recorded on an FT-IR spectrometer. For oily samples like this compound, a thin film can be prepared between NaCl or KBr plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[6][7]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI) to confirm the molecular weight and elemental composition.[8][16]

Conclusion

This compound stands as a classic example of a natural product that has been thoroughly investigated from its initial discovery and isolation to its total synthesis and biological evaluation. As a key member of the eremophilane sesquiterpenoids, it continues to be a subject of interest in natural products chemistry and pharmacology. The data and protocols summarized in this guide offer a valuable resource for scientists working on the characterization of natural products and the development of new therapeutic agents based on these scaffolds.

References

- 1. Photochemistry of this compound and pulegone (1972) | Masao Kawai | 5 Citations [scispace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C15H24O | CID 5317414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Constituents of the Leaves of Butterbur (Petasites japonicus) and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single and Repeated Oral Dose Toxicity and Genotoxicity of the Leaves of Butterbur - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a representative of the eremophilane (B1244597) class of sesquiterpenoids, is a natural product of significant interest due to its presence in various medicinal plants, most notably Petasites species, and its potential biological activities. Eremophilane sesquiterpenoids are characterized by a 1,10-seco-eudesmane skeleton, which is formed through a complex series of enzymatic reactions. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of this compound and related eremophilane sesquiterpenoids, detailing the proposed enzymatic steps, key enzymes, and experimental methodologies for their study. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, this guide presents a putative pathway based on well-characterized analogous systems.

Core Biosynthetic Pathway

The biosynthesis of this compound, like all sesquiterpenoids, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The formation of the characteristic eremophilane skeleton is a pivotal step, followed by a series of oxidative modifications.

Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and rate-limiting step in eremophilane biosynthesis is the cyclization of the linear FPP molecule into a bicyclic hydrocarbon scaffold. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or cyclases. While the specific eremophilane synthase for this compound biosynthesis has not yet been definitively identified, its mechanism is thought to be highly analogous to that of aristolochene (B1197444) synthase, an enzyme that produces the related sesquiterpene aristolochene.[1]

The proposed mechanism involves the following key steps:

-

Ionization of FPP: The reaction is initiated by the metal-dependent ionization of FPP, leading to the formation of a farnesyl cation and a pyrophosphate anion.

-

Formation of a Germacrene A intermediate: The farnesyl cation undergoes a 1,10-cyclization to form a germacrene A cation, which is then deprotonated to the neutral intermediate, germacrene A.

-

Protonation and Second Cyclization: A stereospecific protonation of germacrene A initiates a second cyclization, forming a eudesmane (B1671778) cation.

-

Hydride and Methyl Shifts: A series of 1,2-hydride and methyl shifts within the eudesmane cation leads to the characteristic eremophilane carbocation.

-

Deprotonation: The final step is the deprotonation of the eremophilane carbocation to yield the stable bicyclic eremophilene (B157757) hydrocarbon.

Oxidative Modifications by Cytochrome P450 Monooxygenases (P450s)

Following the formation of the eremophilane hydrocarbon skeleton, a series of oxidative modifications are required to produce this compound and its derivatives. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large family of heme-containing enzymes that play a crucial role in the diversification of secondary metabolites.[2][3]

The specific P450s involved in this compound biosynthesis have not been characterized. However, based on the structure of this compound, the proposed oxidative steps include:

-

Hydroxylation: A specific P450 enzyme likely hydroxylates the eremophilene backbone at a specific carbon position.

-

Oxidation to a Ketone: The introduced hydroxyl group is then further oxidized by a P450 or a dehydrogenase to form the ketone functionality characteristic of this compound.

Further Diversification of Eremophilane Sesquiterpenoids

This compound can serve as a key intermediate for the biosynthesis of a wide array of other eremophilane sesquiterpenoids. These transformations often involve further oxidations, reductions, and conjugations catalyzed by various enzymes, including additional P450s, reductases, and transferases. A plausible biosynthetic pathway from this compound to subspicatins A and C has been proposed, highlighting the role of this compound as a central precursor.[4]

Signaling Pathways and Regulation

The biosynthesis of sesquiterpenoids in plants, particularly in the Asteraceae family, is often induced by various biotic and abiotic stresses.[5][6][7][8][9] The signaling pathways regulating the expression of sesquiterpene synthase and cytochrome P450 genes are complex and involve plant hormones, most notably jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA).[10][11][12][13][14]

The proposed regulatory cascade is as follows:

-

Stress Perception: The plant perceives an external stimulus, such as herbivory or pathogen attack.

-

Jasmonate Signaling: This perception triggers the biosynthesis and accumulation of jasmonates.

-

Activation of Transcription Factors: Jasmonates bind to receptor complexes, leading to the degradation of JAZ repressor proteins and the activation of downstream transcription factors, such as MYC2.

-

Gene Expression: These activated transcription factors then bind to the promoter regions of biosynthetic genes, including the eremophilane synthase and specific P450s, upregulating their transcription and leading to the production of this compound and related compounds.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound biosynthetic pathway are not yet available in the literature. However, data from the well-studied aristolochene synthase can serve as a valuable proxy for understanding the catalytic efficiency of the initial cyclization step.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Product(s) | Organism | Reference |

| Aristolochene Synthase | FPP | 0.5 - 1.5 | 0.05 - 0.1 | 3.3 x 10⁴ - 2.0 x 10⁵ | Aristolochene | Penicillium roqueforti | [15] |

| Hypothetical Eremophilane Synthase | FPP | - | - | - | Eremophilene | Petasites spp. | - |

| Hypothetical Eremophilene Hydroxylase (P450) | Eremophilene | - | - | - | Hydroxy-eremophilene | Petasites spp. | - |

Note: The kinetic parameters for Aristolochene Synthase are provided as a reference. The values for the hypothetical enzymes in the this compound pathway are yet to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of a Candidate Sesquiterpene Synthase

-

Gene Identification and Cloning: Identify candidate sesquiterpene synthase genes from a this compound-producing organism (e.g., Petasites hybridus) through transcriptome analysis and sequence homology to known sesquiterpene synthases. Amplify the full-length coding sequence via PCR and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

For E. coli, grow the cells at 37°C to an OD_600 of 0.6-0.8, then induce protein expression with IPTG (0.1-1.0 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

For yeast, grow the cells in appropriate selection media and induce expression with galactose.

-

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Purify the His-tagged protein from the soluble fraction using a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Protein Characterization: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂), purified sesquiterpene synthase (1-5 µg), and the substrate FPP (10-50 µM).

-

Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., n-hexane or methylcyclohexane) to trap the volatile terpene products. Incubate the reaction at 30°C for 1-4 hours.

-

Product Extraction: Vortex the reaction mixture to extract the sesquiterpene products into the organic layer.

-

GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products.[16][17][18][19] Use authentic standards for product identification where possible.

Protocol 3: Microsomal P450 Enzyme Assay

-

Microsome Preparation: Isolate microsomes from the this compound-producing organism or from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate P450.

-

Reaction Setup: In a microcentrifuge tube, combine microsomal protein (50-100 µg), the sesquiterpene substrate (e.g., eremophilene), and a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.4).[20][21][22][23]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation and Termination: Incubate the reaction at 37°C for 30-60 minutes. Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate).

-

Product Extraction and Analysis: Extract the products with an appropriate organic solvent. Analyze the extract by LC-MS or GC-MS to identify and quantify the hydroxylated products.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound and related eremophilane sesquiterpenoids.

References

- 1. Aristolochene - Wikipedia [en.wikipedia.org]

- 2. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Unprecedented Number of Cytochrome P450s Are Involved in Secondary Metabolism in Salinispora Species [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae | Semantic Scholar [semanticscholar.org]

- 8. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Agronomy Science [czasopisma.up.lublin.pl]

- 9. academic.oup.com [academic.oup.com]

- 10. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. Early herbivore-elicited events in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 19. researchgate.net [researchgate.net]

- 20. mttlab.eu [mttlab.eu]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Fukinone in Petasites japonicus and Ligularia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and potential biological significance of fukinone, a naturally occurring sesquiterpenoid, in Petasites japonicus (commonly known as butterbur) and various species of the Ligularia genus. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Botanical Sources

This compound is a sesquiterpenoid with an eremophilane (B1244597) skeleton, which is characteristic of many compounds found in the Asteraceae family. It is a key component of the essential oils of several medicinal plants and is often found alongside other related sesquiterpenoids such as petasin, isopetasin (B1239024), and furanopetasin. The primary botanical sources of this compound and its derivatives discussed in this guide are Petasites japonicus and various Ligularia species, both of which have a history of use in traditional medicine.

Occurrence and Quantitative Data of this compound and Related Sesquiterpenoids

The concentration of this compound and its related compounds can vary significantly depending on the plant species, the specific organ (rhizome, leaves, flower buds), geographical location, and harvesting time. While specific quantitative data for this compound is limited in readily available literature, data for the closely related and often more abundant petasins provide valuable insights into the general distribution of these eremophilane-type sesquiterpenoids.

Table 1: Quantitative Data of Petasin and Isopetasin in Petasites hybridus

| Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Rhizomes | Isopetasin | 3.9% | [1] |

Note: This table highlights the presence of isopetasin in the rhizomes of a related species, Petasites hybridus. The concentration of sesquiterpenes is often higher in rhizomes compared to leaves[1].

Table 2: Mention of this compound in Petasites japonicus and Ligularia Species

| Species | Plant Part | Finding | Reference |

| Petasites japonicus | Aerial parts | Fukinones identified as inhibitors of allergic reactions in an aqueous ethanol (B145695) extract. | [2] |

| Ligularia kanaitzensis | Not specified | This compound reported to be present. | [3] |

| Ligularia vellerea | Not specified | This compound reported to be present. | [3] |

Note: While these studies confirm the presence of this compound, they do not provide specific quantitative data in a comparative format.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound and related sesquiterpenoids from Petasites japonicus and Ligularia species, based on established analytical techniques.

Extraction of this compound and other Sesquiterpenoids

Objective: To extract sesquiterpenoids, including this compound, from plant material.

Materials:

-

Dried and powdered plant material (rhizomes, leaves, or flowers)

-

Soxhlet apparatus or round-bottom flask with reflux condenser

-

Extraction solvent (e.g., ethanol, methanol, hexane (B92381), or ethyl acetate)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol or hexane) for several hours (e.g., 6-8 hours). This method allows for continuous extraction with fresh solvent.

-

Maceration/Reflux: Alternatively, suspend the powdered plant material in the chosen solvent in a round-bottom flask and heat under reflux for a defined period (e.g., 2-4 hours). This can be repeated multiple times for exhaustive extraction.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Sesquiterpenoids like this compound are typically found in the less polar fractions (e.g., hexane or ethyl acetate).

Caption: Experimental workflow for the extraction and analysis of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and other volatile sesquiterpenoids.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for sesquiterpenoid analysis (e.g., HP-5MS, DB-5)

GC-MS Conditions (Example):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 180 °C at 5 °C/min

-

Ramp to 280 °C at 10 °C/min, hold for 5 minutes

-

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-500

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of pure this compound at known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared plant extract.

-

Identification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To quantify this compound and other less volatile sesquiterpenoids.

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

HPLC-DAD Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of acid, e.g., 0.1% formic acid).

-

Example Gradient: Start with 50% acetonitrile, increase to 90% over 30 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (to be determined by UV spectrum of a standard).

Quantification: The quantification procedure is analogous to the GC-MS method, involving the preparation of standards, generation of a calibration curve, and analysis of the sample extract.

Signaling Pathways and Biological Activity

Sesquiterpenoids from the Asteraceae family are well-known for their anti-inflammatory properties. While direct studies on the signaling pathways of this compound are limited, the mechanisms of action of structurally related sesquiterpene lactones provide a strong indication of its potential biological activities.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of genes involved in the inflammatory response, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines.

Many sesquiterpene lactones are known to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects. This inhibition can occur at various steps, including the prevention of IκB degradation or the direct inhibition of NF-κB binding to DNA.

Caption: Putative anti-inflammatory action of this compound via the NF-κB signaling pathway.

Conclusion

This compound is a significant sesquiterpenoid constituent of Petasites japonicus and Ligularia species with potential therapeutic applications, particularly in the context of inflammation. This guide provides a framework for the extraction, identification, and quantification of this compound, as well as an overview of its likely mechanism of action. Further research is warranted to establish a comprehensive quantitative profile of this compound across a wider range of species and plant parts and to elucidate its specific interactions with cellular signaling pathways. This will be crucial for the standardization of herbal extracts and the development of novel therapeutic agents.

References

- 1. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H24O | CID 5317414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Fukinone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a constituent of various plants, notably from the Petasites genus, this bicyclic eremophilane (B1244597) exhibits a range of biological activities, including anti-inflammatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its mechanism of action in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is characterized by the molecular formula C15H24O and a molecular weight of approximately 220.35 g/mol .[1][2] Its chemical structure and key identifiers are provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C15H24O | [1][2] |

| Molecular Weight | 220.35 g/mol | [1][2] |

| CAS Number | 19593-06-7 | [3] |

| IUPAC Name | (4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one | [3] |

| Appearance | Not explicitly stated in searched results | |

| Melting Point | Not explicitly stated in searched results | |

| Boiling Point | Not explicitly stated in searched results | |

| Optical Rotation | [α]D +67.5° (c=1 in MeOH) | [4] |

| Solubility | Predicted water solubility: 0.041 g/L. Experimental data for other solvents not found. | [4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for its unique structure. Notably, it exhibits two singlets at 1.78 ppm and 1.90 ppm, which are attributed to the two methyl groups attached to the double bond.[5]

-

¹³C NMR: Detailed experimental ¹³C NMR data with specific chemical shifts for all 15 carbon atoms were not explicitly found in the search results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups. Key absorptions include:

-

C=O stretch: A strong band is observed in the region of 1685 cm⁻¹, which is characteristic of a conjugated ketone.[5]

-

C=C stretch: An absorption band around 1625 cm⁻¹ is attributed to the carbon-carbon double bond.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is essential for its structural elucidation. While a detailed fragmentation analysis was not available in the search results, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 220).

Experimental Protocols

Isolation of this compound from Petasites japonicus

The following is a general procedure for the isolation of compounds from Petasites japonicus, which can be adapted for the specific isolation of this compound.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound from Petasites japonicus.

Detailed Steps:

-

Plant Material Preparation: Fresh rhizomes of Petasites japonicus are collected, thoroughly washed to remove soil and debris, and then dried. The dried rhizomes are ground into a fine powder.[6]

-

Extraction: The powdered plant material is extracted with a suitable organic solvent such as ethanol or methanol. This can be done through maceration at room temperature or by using a Soxhlet apparatus for continuous extraction.[6]

-

Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent.

-

Chromatographic Fractionation: The concentrated extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to separate the different components of the extract.

-

Purification: Fractions containing this compound, as identified by techniques like Thin Layer Chromatography (TLC), are collected and combined. Further purification can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6]

Total Synthesis of (±)-Fukinone

A total synthesis of racemic this compound has been reported, providing a chemical route to this natural product.[7] The synthesis involves a multi-step sequence that establishes the key stereocenters and functional groups of the molecule.

Key Synthetic Steps (Conceptual)

References

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C15H24O | CID 5317414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Spectral Data of Fukinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the natural sesquiterpenoid, Fukinone. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound (C₁₅H₂₄O, Molar Mass: 220.35 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.78 | s | - | CH₃ |

| 1.90 | s | - | CH₃ |

Note: Further detailed assignments for all proton signals are pending experimental data.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: While calculated ¹³C chemical shifts have been reported to be in accordance with experimental values, a tabulated list of experimental data is not currently available in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific full-range IR spectrum for this compound was not found in the available literature, data for the related compound dehydrothis compound (B26730) shows a strong band at 1662 cm⁻¹, which is characteristic of a C=O stretching mode in a conjugated system, a feature also present in this compound. For this compound itself, characteristic C=C stretching vibrations have been assigned to bands at 1685 and 1625 cm⁻¹.[1]

Table 3: Characteristic IR Peaks for this compound Functional Groups

| Wavenumber (cm⁻¹) | Functional Group |

| ~1685, ~1625 | C=C Stretch |

| Data not available | C=O Stretch |

| Data not available | C-H Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed, based on methods used for similar sesquiterpenoid compounds.

NMR Spectroscopy

Nuclear magnetic resonance spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.

-

Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A Bruker AVANCE spectrometer (or equivalent) is commonly used. For instance, ¹H NMR spectra can be recorded at 300 MHz and ¹³C NMR spectra at 75 MHz.[1]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the liquid sample is placed between two potassium bromide (KBr) windows to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer Spectrum RX, is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹ and an accumulation of 16 scans.[1]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like sesquiterpenes.

-

Sample Preparation: The sample is dissolved in a volatile solvent.

-

Instrumentation: A GC-MS system is used, often with a non-polar capillary column.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is then measured.

Biological Activity and Signaling Pathways

Sesquiterpenes, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities. Notably, some sesquiterpenes have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases.

This compound and the NF-κB Signaling Pathway

While the specific inhibitory mechanism of this compound on the NF-κB pathway is a subject for further detailed investigation, a generalized model of NF-κB inhibition by a small molecule inhibitor is presented below.

Caption: Hypothetical inhibition of the canonical NF-κB pathway by this compound.

In the canonical NF-κB pathway, an inflammatory stimulus leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. A potential mechanism of action for this compound could be the inhibition of the IKK complex, thereby preventing the downstream signaling cascade that leads to inflammation.

Conclusion

This technical guide has summarized the currently available spectral data for this compound and provided an overview of the experimental protocols for their acquisition. While some quantitative data is still forthcoming in the public literature, the information provided herein serves as a valuable resource for researchers. The potential of this compound to modulate the NF-κB signaling pathway highlights its promise as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its spectral characteristics and biological mechanisms of action.

References

Fukinone: A Technical Whitepaper on its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone is a naturally occurring sesquiterpenoid ketone belonging to the eremophilane (B1244597) subgroup. It is found in several plant species, most notably in the flower buds of Petasites japonicus. Structurally, this compound possesses a quinone-like moiety which is often associated with a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential biological activities, drawing from available scientific literature. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Anti-Inflammatory Activity

The most prominently reported biological activity of this compound is its anti-inflammatory potential. Sesquiterpenes, as a class, are recognized for their ability to modulate inflammatory responses, often by targeting key signaling pathways.

Mechanism of Action

This compound is suggested to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, this compound can potentially reduce the production of these inflammatory mediators.

Another reported mechanism is the inhibition of mast cell degranulation.[1] Mast cells play a central role in allergic and inflammatory responses by releasing histamine, proteases, and various cytokines upon activation. This compound has been shown to inhibit this degranulation process, suggesting its potential in managing mast cell-driven inflammatory conditions.[1]

Signaling Pathway

The anti-inflammatory action of this compound likely involves the modulation of the MAPK and NF-κB signaling pathways. Upon stimulation by inflammatory signals (e.g., LPS), upstream kinases are activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade.

References

Fukinone and Its Analogs: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Fukinone, a naturally occurring sesquiterpenoid found in plants of the genus Petasites, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its analogs, focusing on their synthesis, biological evaluation, and potential as starting points for drug discovery programs. While research on this compound itself is somewhat limited, this review consolidates the available information and draws parallels with related compounds to offer insights for future research and development.

Chemical Synthesis and Properties

This compound is a sesquiterpenoid with a characteristic eremophilane (B1244597) skeleton.[1] Its chemical formula is C15H24O. The total synthesis of this compound has been a subject of interest in organic chemistry, with various synthetic routes being developed to construct its complex bicyclic structure.

Biological Activities and Therapeutic Potential

The biological activities of this compound and its analogs are not extensively documented in publicly available literature. However, based on the activities of other sesquiterpenoids and related natural products, this compound and its derivatives are hypothesized to possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, hepatoprotective, cytotoxic, and acetylcholinesterase inhibitory activities. This review summarizes the available, albeit limited, quantitative data and provides general experimental protocols relevant to the assessment of these activities.

Anti-inflammatory Activity

While specific quantitative data on the anti-inflammatory activity of this compound is scarce, the general class of sesquiterpenoids has been shown to possess anti-inflammatory properties. The evaluation of this compound and its analogs for their ability to inhibit key inflammatory mediators is a promising area of research.

Table 1: Anti-inflammatory Activity Data (Hypothetical)

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | Nitric Oxide Production | Griess Assay in RAW 264.7 cells | Data Not Available | - |

| Analog A | TNF-α Release | ELISA in LPS-stimulated PBMCs | Data Not Available | - |

| Analog B | COX-2 Inhibition | Enzyme Inhibition Assay | Data Not Available | - |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-